molecular formula C10H18O B1588592 trans-4-Decen-1-al CAS No. 30390-50-2

trans-4-Decen-1-al

Cat. No.: B1588592
CAS No.: 30390-50-2
M. Wt: 154.25 g/mol
InChI Key: CWRKZMLUDFBPAO-UHFFFAOYSA-N
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Description

trans-4-Decen-1-al: is an organic compound with the molecular formula C10H18O . It is a pale yellow liquid known for its powerful aldehydic, orange-like, green, and floral odor. This compound is commonly used in fragrances to create fresh, natural, citrus-like notes .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-4-Decen-1-al can be synthesized through the reaction of 1-octen-3-ol with ethyl vinyl ether . The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The compound is then purified through distillation or other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: trans-4-Decen-1-al undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.

    Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Imines or acetals, depending on the nucleophile used.

Scientific Research Applications

trans-4-Decen-1-al has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trans-4-Decen-1-al involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s aldehydic group is highly reactive, allowing it to participate in a range of chemical reactions that can modulate biological pathways .

Comparison with Similar Compounds

  • trans-2-Decen-1-al
  • cis-4-Decen-1-al
  • trans-2-Decenal

Comparison: trans-4-Decen-1-al is unique due to its specific structural configuration, which imparts distinct olfactory properties compared to its isomers and other similar compounds. While trans-2-Decen-1-al and cis-4-Decen-1-al also possess aldehydic and citrus-like odors, the exact scent profile and reactivity can vary significantly. This uniqueness makes this compound particularly valuable in applications requiring specific fragrance characteristics .

Properties

CAS No.

30390-50-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

dec-4-enal

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,10H,2-5,8-9H2,1H3

InChI Key

CWRKZMLUDFBPAO-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C/CCC=O

SMILES

CCCCCC=CCCC=O

Canonical SMILES

CCCCCC=CCCC=O

density

0.843-0.850

65405-70-1
21662-09-9
30390-50-2

physical_description

colourless to slightly yellow liquid with an orange-like, fatty odour

Pictograms

Irritant

solubility

soluble in alcohol and most fixed oils;  insoluble in water

Origin of Product

United States

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